3-chloro-N-(4-(furan-3-yl)benzyl)benzamide
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Overview
Description
3-chloro-N-(4-(furan-3-yl)benzyl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core with a 3-chloro substituent and a 4-(furan-3-yl)benzyl group attached to the nitrogen atom
Mechanism of Action
Target of Action
Many benzamide derivatives are known to interact with various receptors in the body, including dopamine, serotonin, and histamine receptors . The specific targets of “3-chloro-N-(4-(furan-3-yl)benzyl)benzamide” would depend on its exact structure and properties.
Mode of Action
The mode of action would depend on the specific targets of the compound. For example, if the compound targets dopamine receptors, it might act as an agonist (activating the receptor) or antagonist (blocking the receptor), leading to changes in neurotransmission .
Biochemical Pathways
Benzamide derivatives can participate in various biochemical reactions, such as nucleophilic substitution and oxidation . The specific pathways affected by “this compound” would depend on its interactions with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(4-(furan-3-yl)benzyl)benzamide typically involves the following steps:
Formation of the Benzylamine Intermediate: The initial step involves the synthesis of 4-(furan-3-yl)benzylamine. This can be achieved through the reduction of the corresponding nitro compound or via reductive amination of the corresponding aldehyde.
Acylation Reaction: The benzylamine intermediate is then reacted with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine or pyridine to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(4-(furan-3-yl)benzyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The furan ring can undergo oxidation to form furanones or reduction to form tetrahydrofuran derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a suitable base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (HCl, H2SO4) or basic (NaOH, KOH) aqueous solutions.
Major Products
Substitution: Various substituted benzamides.
Oxidation: Furanone derivatives.
Reduction: Tetrahydrofuran derivatives.
Hydrolysis: 3-chlorobenzoic acid and 4-(furan-3-yl)benzylamine.
Scientific Research Applications
3-chloro-N-(4-(furan-3-yl)benzyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Materials Science: The compound can be used in the synthesis of novel polymers or as a building block for advanced materials with specific properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions or enzyme activity.
Industrial Applications: Potential use in the development of agrochemicals or as an intermediate in the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
N-(4-(furan-3-yl)benzyl)benzamide: Lacks the chloro substituent, which may affect its reactivity and binding properties.
3-chloro-N-benzylbenzamide: Lacks the furan ring, which may influence its electronic properties and interactions with biological targets.
N-(4-(furan-3-yl)benzyl)-3-methylbenzamide: Contains a methyl group instead of a chloro group, which may alter its steric and electronic characteristics.
Uniqueness
3-chloro-N-(4-(furan-3-yl)benzyl)benzamide is unique due to the presence of both the chloro substituent and the furan ring. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-chloro-N-[[4-(furan-3-yl)phenyl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c19-17-3-1-2-15(10-17)18(21)20-11-13-4-6-14(7-5-13)16-8-9-22-12-16/h1-10,12H,11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMFVPOHBNKTKIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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